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Abstract
AZD-3161 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a

genetically validated target for the treatment of pain. Developed by AstraZeneca, AZD-3161
was investigated for its potential as an analgesic for neuropathic and inflammatory pain.[1][2]

Genetic linkage studies have identified mutations in the gene encoding the Nav1.7 channel

protein in both rare inherited pain disorders, such as inherited erythromelalgia, and in cases of

congenital insensitivity to pain, highlighting its critical role in pain pathways.[1] Nav1.7 is

predominantly expressed in the peripheral nervous system, where it is involved in the

conduction of pain signals.[1] The development of selective Nav1.7 inhibitors like AZD-3161
aimed to provide effective pain relief while minimizing the central nervous system and cardiac

side effects associated with non-selective sodium channel blockers.[1] Preclinical studies

demonstrated the potential of AZD-3161, however, its clinical development was discontinued

after a Phase 1 trial.[3][4] This document provides a technical summary of the available

discovery and development data for AZD-3161.

Mechanism of Action and Preclinical Pharmacology
AZD-3161 is a selective blocker of the Nav1.7 sodium channel.[2] These channels are crucial

for the generation and propagation of action potentials in nociceptive neurons. By inhibiting

Nav1.7, AZD-3161 was designed to reduce the excitability of these neurons and thereby

decrease the sensation of pain.
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In Vitro Pharmacology
The inhibitory activity and selectivity of AZD-3161 were characterized using in vitro assays. The

available data on its potency and selectivity are summarized in the table below.

Target Assay Type Result (pIC50) Result (IC50) Reference

Nav1.7 Patch Clamp 7.1 [2]

Nav1.5 Patch Clamp 4.9 [2]

hERG Patch Clamp 4.9 [2]

Adenosine

Transporter (AT)
1.8 µM [2]

Cannabinoid B1

(CB1) Receptor
5 µM [2]

In Vivo Pharmacology
The analgesic efficacy of AZD-3161 was evaluated in a rat model of inflammatory pain.

Animal Model Dosing Route
Dose Range
(µmol/kg)

Effect Reference

Rat Formalin

Model (Phase 1)
Oral (p.o.) 16-99

Dose-dependent

antinociceptive

effect

[2]

Pharmacokinetics
Pharmacokinetic parameters of AZD-3161 were determined in rats.
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Dosing
Route

Dose
(µmol/kg)

Half-life
(t½)

Volume of
Distributi
on (Vss)

Oral
Bioavaila
bility (F)

Maximum
Concentr
ation
(Cmax)

Referenc
e

Intravenou

s (i.v.)
3 2.2 h 4.2 L/kg [2]

Oral (p.o.) 10 4.8 h 44%
0.30

µmol/L
[2]

Experimental Protocols
Detailed experimental protocols for the studies on AZD-3161 are not extensively published.

The following are generalized descriptions based on standard pharmacological assays.

Patch Clamp Electrophysiology
Objective: To determine the potency and selectivity of AZD-3161 on voltage-gated sodium

channels (Nav1.7, Nav1.5) and the hERG potassium channel.

General Protocol:

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7,

Nav1.5, or hERG channels are commonly used.

Electrophysiology Rig: Whole-cell patch clamp recordings are performed using an automated

or manual patch clamp system.

Voltage Protocols: Specific voltage protocols are applied to elicit channel currents and

assess the compound's effect on the channel in different states (resting, open, inactivated).

For Nav channels, a holding potential near the resting membrane potential is used, and

channels are activated by depolarizing voltage steps.

Compound Application: AZD-3161 at various concentrations is perfused onto the cells, and

the resulting inhibition of the channel current is measured.
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Data Analysis: The concentration-response data are fitted to a logistical equation to

determine the IC50 or pIC50 value, which represents the concentration of the compound

required to inhibit 50% of the channel current.

Rat Formalin Model of Inflammatory Pain
Objective: To evaluate the in vivo analgesic efficacy of AZD-3161 in a model of inflammatory

pain.

General Protocol:

Animals: Male Sprague-Dawley or Wistar rats are typically used.

Acclimation: Animals are acclimated to the testing environment to minimize stress-induced

responses.

Compound Administration: AZD-3161 is administered orally (p.o.) at various doses. A vehicle

control group is also included.

Induction of Pain: A dilute solution of formalin is injected into the plantar surface of one hind

paw.

Behavioral Observation: Following formalin injection, the animal's nociceptive behaviors

(e.g., flinching, licking, or biting of the injected paw) are observed and quantified. The

observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection),

representing direct nociceptor activation, and Phase 2 (15-60 minutes post-injection),

reflecting inflammatory pain mechanisms.

Data Analysis: The total time spent in nociceptive behavior is recorded for each phase. The

effect of AZD-3161 is determined by comparing the behavioral scores of the drug-treated

groups to the vehicle control group.

Clinical Development
AstraZeneca initiated a Phase 1 clinical trial (NCT01240148) to assess the safety, tolerability,

and pharmacokinetics of AZD-3161 in healthy volunteers. The study also aimed to evaluate the

effect of intradermal AZD-3161 on quantitative sensory testing in normal and UV-C exposed
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skin.[3] The development of AZD-3161 was subsequently discontinued, and the results of this

clinical trial have not been publicly disclosed.[3][4]
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Caption: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action

of AZD-3161.
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Caption: Overview of the discovery and development workflow for AZD-3161.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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